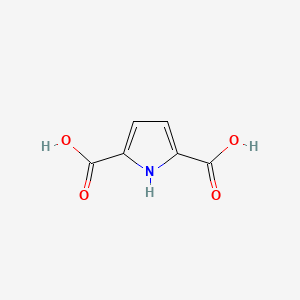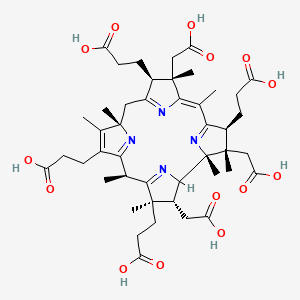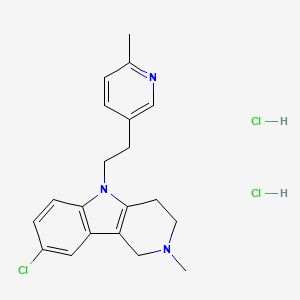
Pyridine-triphénylborane
Vue d'ensemble
Description
Pyridine-triphenylborane is an organic compound with the chemical formula C23H20BN. It is a white to light yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is widely used in organic synthesis as a catalyst and ligand, facilitating various chemical reactions such as coupling, hydrogenation, and cyclization .
Applications De Recherche Scientifique
Pyridine-triphenylborane has a wide range of applications in scientific research:
Méthodes De Préparation
Pyridine-triphenylborane can be synthesized through two primary methods:
Reaction of Triphenylborane with Pyridine: This method involves heating triphenylborane with pyridine under an inert atmosphere of nitrogen or argon.
Reaction of Pyridine with Triphenylborane Sulfonyl Fluoride: In this method, pyridine reacts with triphenylborane sulfonyl fluoride under nitrogen protection to yield the desired product.
Industrial production methods typically involve large-scale synthesis using these routes, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
Pyridine-triphenylborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids and other boron-containing compounds.
Reduction: The compound can be reduced to form borohydrides.
Substitution: It participates in substitution reactions where the pyridine or phenyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Major products formed from these reactions include boronic acids, borohydrides, and substituted boranes .
Mécanisme D'action
The mechanism of action of pyridine-triphenylborane involves its role as a Lewis acid. It forms Lewis acid-base adducts with various substrates, facilitating nucleophilic attacks and other chemical transformations . The molecular targets and pathways involved include the activation of nitrone via Lewis acid-base interactions, which enhances the reactivity of the compound in various catalytic processes .
Comparaison Avec Des Composés Similaires
Pyridine-triphenylborane can be compared with other similar compounds such as:
Triphenylborane: A simpler compound that also acts as a Lewis acid but lacks the pyridine moiety, making it less versatile in certain reactions.
Tralopyril: Another antifouling agent with different chemical properties and applications.
The uniqueness of pyridine-triphenylborane lies in its combination of the triphenylborane and pyridine moieties, which enhances its reactivity and versatility in various chemical and industrial applications .
Propriétés
IUPAC Name |
pyridine;triphenylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSXSXUHWBSPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448581 | |
| Record name | Pyridine-triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
971-66-4 | |
| Record name | Pyridine-triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


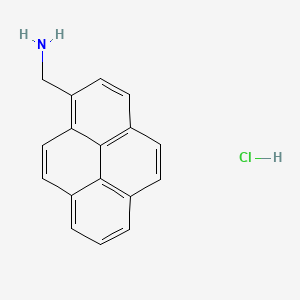
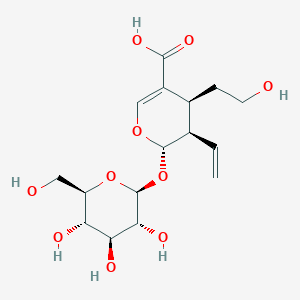

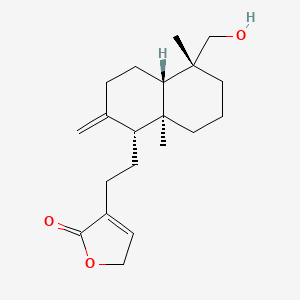
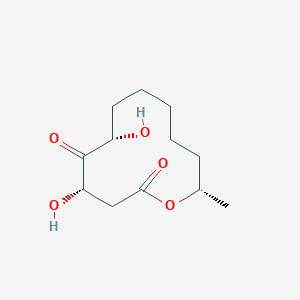



![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
